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Compound Name: AR-M 1000390

Cat. No.: B15575753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the delta-opioid receptor

(DOR) selectivity and pharmacology of AR-M 1000390. The information is compiled from

publicly available scientific literature and is intended for research and drug development

professionals.

Introduction
AR-M 1000390, chemically known as N,N-Diethyl-4-(phenylpiperidin-4-

ylidenemethyl)benzamide, is a potent and exceptionally selective non-peptidic agonist for the

delta-opioid receptor. It is a derivative of the well-characterized DOR agonist, SNC-80. This

guide details the quantitative pharmacology, experimental methodologies used for its

characterization, and the underlying signaling pathways associated with its mechanism of

action.

Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of AR-M 1000390
for the human delta-opioid receptor, as well as its selectivity over the mu- and kappa-opioid

receptors.

Table 1: Opioid Receptor Binding Affinity of AR-M 1000390
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Receptor Subtype Binding Affinity (IC50, nM)

Delta (δ) 0.87 ± 0.23

Mu (μ) 3800 ± 172

Kappa (κ) 7470 ± 606

Data obtained from competitive radioligand binding assays.

Table 2: Functional Potency and Selectivity of AR-M 1000390

Parameter Value

Delta-Opioid Receptor Agonist Potency (EC50,

nM)
7.2 ± 0.9

Mu/Delta Selectivity Ratio ~4370-fold

Kappa/Delta Selectivity Ratio ~8590-fold

Functional potency was determined by the inhibition of forskolin-stimulated cAMP

accumulation.

Experimental Protocols
The following sections detail the methodologies employed in the pharmacological

characterization of AR-M 1000390.

Radioligand Binding Assays
These assays were conducted to determine the binding affinity of AR-M 1000390 for the delta-,

mu-, and kappa-opioid receptors.

Cell Lines and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably

expressing the recombinant human delta-, mu-, or kappa-opioid receptor were used. Cell

membranes were prepared by homogenization in a cold lysis buffer (e.g., 50 mM Tris-HCl,

pH 7.4) followed by centrifugation to pellet the membranes. The final membrane pellet was

resuspended in the binding buffer.
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Radioligand: For delta-opioid receptor binding, a selective radioligand such as

[3H]naltrindole was utilized. For mu- and kappa-opioid receptors, appropriate selective

radioligands were used.

Assay Procedure: The competitive binding assay was performed in a 96-well plate format. A

fixed concentration of the radioligand was incubated with varying concentrations of the

unlabeled test compound (AR-M 1000390).

Incubation: The reaction mixture, containing the cell membranes, radioligand, and AR-M
1000390, was incubated at room temperature (e.g., 25°C) for a sufficient period to reach

equilibrium (e.g., 60-90 minutes).

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration

through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the cell

membranes with the bound radioligand.

Washing: The filters were washed multiple times with ice-cold wash buffer (e.g., 50 mM

Tris-HCl, pH 7.4) to remove unbound radioligand.

Detection: The radioactivity retained on the filters was quantified using a scintillation

counter.

Data Analysis: The concentration of AR-M 1000390 that inhibits 50% of the specific binding

of the radioligand (IC50) was determined by non-linear regression analysis of the

competition curves.

Functional Assay: Inhibition of Forskolin-Stimulated
cAMP Accumulation
This assay was used to determine the functional potency of AR-M 1000390 as a delta-opioid

receptor agonist.

Cell Line: SK-N-BE human neuroblastoma cells, which endogenously express the delta-

opioid receptor, were utilized.

Assay Principle: The delta-opioid receptor is a G-protein coupled receptor (GPCR) that

couples to the inhibitory G-protein, Gαi/o. Activation of the receptor by an agonist like AR-M
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1000390 leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting

ATP to cyclic AMP (cAMP). Forskolin is a direct activator of adenylyl cyclase and is used to

stimulate cAMP production to a measurable level. The potency of an agonist is determined

by its ability to inhibit this forskolin-stimulated cAMP accumulation.

Assay Procedure:

Cell Plating: SK-N-BE cells were seeded in multi-well plates and allowed to adhere.

Stimulation: Cells were pre-incubated with varying concentrations of AR-M 1000390.

Subsequently, a fixed concentration of forskolin (e.g., 10 µM) was added to stimulate

cAMP production.

Cell Lysis: After a defined incubation period, the cells were lysed to release the

intracellular cAMP.

cAMP Detection: The concentration of cAMP in the cell lysates was measured using a

commercially available assay kit, such as an Enzyme-Linked Immunosorbent Assay

(ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based

assay.

Data Analysis: The concentration of AR-M 1000390 that produces 50% of its maximal

inhibitory effect on forskolin-stimulated cAMP accumulation (EC50) was determined by

analyzing the dose-response curves using non-linear regression.

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling

pathway and experimental workflows described in this guide.
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Caption: Signaling pathway of AR-M 1000390 at the delta-opioid receptor.
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Caption: Experimental workflow for the radioligand binding assay.
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To cite this document: BenchChem. [AR-M 1000390: A Technical Guide to its Delta-Opioid
Receptor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15575753#ar-m-1000390-delta-opioid-receptor-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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